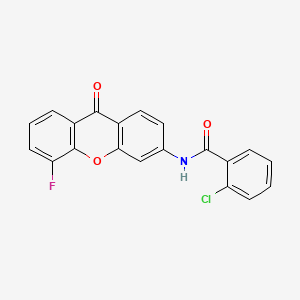

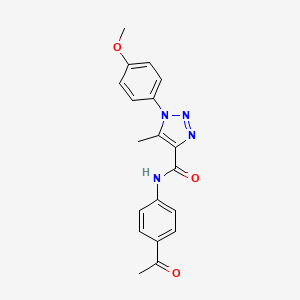

2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Cancer Properties

Xanthone derivatives, including this compound, have been investigated as potential anti-cancer agents. Specifically, they target topoisomerase II and DNA. In vitro cytotoxicity assays on human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (HeLa) cell lines revealed antitumor growth activity. Notably, these compounds exhibited low toxicity to normal human cells (L929). Among them, compounds 7d and 8d demonstrated the best inhibitory activity against topoisomerase II. Additionally, they intercalated into DNA, induced apoptosis in MGC-803 cells, and arrested cells in the G2/M phase .

Antioxidant Potential

While specific studies on this compound’s antioxidant properties are limited, xanthones, in general, exhibit antioxidant activity. Further research could explore its potential as an antioxidant, protecting cells from oxidative stress and related diseases .

Antibacterial Activity

Although direct antibacterial studies on this compound are scarce, xanthones have demonstrated antibacterial effects against various pathogens. Investigating its efficacy against specific bacterial strains could provide valuable insights .

Molecular Docking and Binding Studies

Molecular docking simulations revealed that compounds 7d and 8d interacted with topoisomerase II and DNA through hydrogen bonds and π-stacking interactions. Understanding these binding mechanisms can guide drug design and optimization .

Potential as Fluorescent Probes

Given its xanthone scaffold, this compound may serve as a fluorescent probe due to its inherent fluorescence properties. Researchers could explore its utility in cellular imaging or biomolecular studies .

Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies involving modifications to the xanthone core could enhance our understanding of the compound’s bioactivity. By varying substituents, researchers can identify key structural features influencing its effects .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is topoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication, transcription, and repair . It helps to resolve the conformational problems that arise in DNA during these processes .

Mode of Action

2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide interacts with its target, topoisomerase II, by binding to it . This binding is facilitated through hydrogen bonds and π-stacking interactions . The compound can intercalate into DNA, which leads to changes in the DNA structure .

Biochemical Pathways

The compound’s interaction with topoisomerase II affects the normal functioning of the enzyme . Topoisomerase II normally breaks one double-stranded DNA strand, allowing another segment of duplex DNA to pass through the transient breakage before resealing the broken strand . This process helps to resolve DNA knots and tangles . The binding of 2-chloro-n-(5-fluoro-9-oxo-9h-xanthen-3-yl)benzamide to topoisomerase ii can inhibit this process .

Result of Action

The binding of 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide to topoisomerase II and its intercalation into DNA can lead to apoptosis in cancer cells . It can also arrest cells in the G2/M phase . These effects can inhibit the growth of cancer cells .

properties

IUPAC Name |

2-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGKGJPTKNDCSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)

![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)

![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)